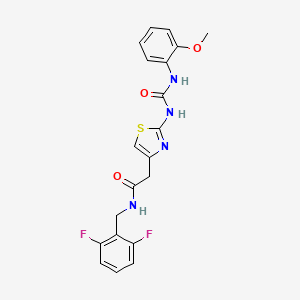
N-(2,6-difluorobenzyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2,6-difluorobenzyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C20H18F2N4O3S and its molecular weight is 432.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2,6-difluorobenzyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available data on its biological activity, including case studies, research findings, and a summary of its pharmacological properties.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C18H22F2N4O3S
- Molecular Weight : 374.46 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antitumor Activity : Preliminary studies suggest that this compound exhibits significant antitumor properties. It has been shown to inhibit cell proliferation in various cancer cell lines, with IC50 values indicating effective concentrations for therapeutic applications.
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against a range of pathogens, suggesting its potential use in treating infections.
Research Findings
A review of recent literature reveals several key findings regarding the biological activities of this compound:
- Antitumor Efficacy : In vitro studies have indicated that the compound effectively inhibits the growth of cancer cells, particularly in 2D cultures. For instance, one study reported IC50 values for specific cancer cell lines (e.g., HCC827 and NCI-H358) at approximately 6.26 μM and 6.48 μM, respectively .
- DNA Binding Studies : Research indicates that the compound binds to DNA, potentially interfering with replication and transcription processes. This binding occurs predominantly within the minor groove of AT-DNA .
Case Studies
Several case studies highlight the efficacy of this compound:
-
Study on Antitumor Activity :
- A study evaluated the compound's effects on human lung cancer cell lines, demonstrating a significant reduction in cell viability after treatment with varying concentrations over 48 hours.
- Results indicated that higher concentrations led to increased apoptosis rates.
-
Antimicrobial Activity Assessment :
- Another investigation assessed the compound's effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.
- The results showed promising inhibitory effects with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics.
Data Summary
Eigenschaften
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N4O3S/c1-29-17-8-3-2-7-16(17)25-19(28)26-20-24-12(11-30-20)9-18(27)23-10-13-14(21)5-4-6-15(13)22/h2-8,11H,9-10H2,1H3,(H,23,27)(H2,24,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBVBZBHYQWLBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NCC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














